Phorate-Oxon Exhibits >120-Fold Greater AChE Inhibitory Potency Than Parent Phorate in Human Recombinant Enzyme
Phorate-oxon demonstrates a starkly enhanced AChE inhibitory potency compared to its parent compound, phorate. In a direct, head-to-head in vitro assay using human recombinant AChE (HR-AChE), the median inhibitory concentration (IC50) for phorate-oxon was determined to be 1.3 ± 0.1 µM. In contrast, phorate exhibited an IC50 of 185.0 ± 26.8 µM in the identical assay [1]. This represents a potency difference of over 120-fold, underscoring that phorate is a pro-insecticide requiring bioactivation to its oxon metabolite to exert significant AChE inhibition [1].
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.3 ± 0.1 µM |
| Comparator Or Baseline | Phorate (parent compound): 185.0 ± 26.8 µM |
| Quantified Difference | Phorate-oxon is ~142 times more potent (lower IC50) |
| Conditions | In vitro assay using human recombinant AChE (HR-AChE); values are mean ± SD, n=4. |
Why This Matters
This quantifies the essential role of metabolic activation in phorate toxicity, making phorate-oxon the critical analyte for assessing true toxicological risk and the only suitable target for in vitro mechanistic studies of AChE inhibition.
- [1] Lavado, R., et al. (2013). Hypersalinity Acclimation Increases the Toxicity of the Insecticide Phorate in Coho Salmon (Oncorhynchus kisutch). Environmental Science & Technology, 47(9), 4679-4686. Table 4. View Source
